molecular formula C24H17N B7797591 3,6-Diphenyl-9H-carbazole CAS No. 6654-68-8

3,6-Diphenyl-9H-carbazole

Cat. No.: B7797591
CAS No.: 6654-68-8
M. Wt: 319.4 g/mol
InChI Key: PCMKGEAHIZDRFL-UHFFFAOYSA-N
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Description

3,6-Diphenyl-9H-carbazole is a nitrogen-containing aromatic heterocyclic compound. It is a derivative of carbazole, with phenyl groups attached at the 3 and 6 positions. This compound is known for its excellent optoelectronic properties, high charge carrier mobility, and good environmental stability . It is widely used in various scientific and industrial applications, particularly in the field of optoelectronics.

Mechanism of Action

Target of Action

3,6-Diphenyl-9H-carbazole (DPhCz) is primarily used as an electron-donating intermediate in the construction of complex structures of small semiconducting materials . It serves as a host and active material for highly efficient light-emitting electrochemical cells and thermally activated delayed fluorescent OLED devices .

Mode of Action

DPhCz is an electron-donating 9H-carbazole derivative with extended π-π conjugation from carbazole fused rings to the phenyl groups attached at 3,-6 positions . The degree of electron donating strength is in the order of carbazole < 3,6-dimethylcarbazole < 3,6-diphenylcarbazole, resulting in the relatively red-shift of emissions of 3,6-dimethylcarbazole and 3,6-diphenylcarbazole while comparing non-substituted carbazoles .

Biochemical Pathways

The biochemical pathways affected by DPhCz are primarily related to its role in optoelectronic applications. It is used in the synthesis of polymers with unique optical and electronic properties, high electron-donating ability, and photoconductivity . The 3,6-substitution on the carbazole unit allows for the creation of more complex structures, leading to improved stability and triplet energy .

Result of Action

The primary result of DPhCz’s action is its contribution to the efficiency of light-emitting devices. For instance, a device based on the fluorescence emitter 3Ph 2 CzCzBN, which is derived from benzonitrile with four 3,6-diphenylcarbazole pendants around the benzene ring, exhibits a high external quantum efficiency of 16.6% at 1000 cd m -2 .

Action Environment

The action, efficacy, and stability of DPhCz can be influenced by various environmental factors. For example, the thermal stability of DPhCz can be greatly improved when it is covalently attached to other organic moieties . Additionally, the optoelectronic properties of DPhCz-based materials can be affected by the presence of different substituents and synthetic methods .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,6-Diphenyl-9H-carbazole can be synthesized through several methods. One common approach involves the Ullmann C-N coupling reaction, where carbazole is reacted with bromobenzene in the presence of a copper catalyst . Another method involves the direct bromination of carbazole with N-Bromo succinimide (NBS), followed by a Suzuki coupling reaction with phenylboronic acid .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale Ullmann C-N coupling reactions due to their efficiency and scalability. The reaction conditions typically include high temperatures and the use of copper catalysts to facilitate the coupling process .

Chemical Reactions Analysis

Types of Reactions: 3,6-Diphenyl-9H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

3,6-diphenyl-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N/c1-3-7-17(8-4-1)19-11-13-23-21(15-19)22-16-20(12-14-24(22)25-23)18-9-5-2-6-10-18/h1-16,25H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCMKGEAHIZDRFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)NC4=C3C=C(C=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80985149
Record name 3,6-Diphenyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80985149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6654-68-8, 56525-79-2
Record name 3,6-Diphenyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80985149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-Diphenylcarbazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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